- Preparation of fused heterocyclic carbonohydrazonoyl dicyanide compound for inhibiting aggregation and/or hyperphosphorylation of tau protein, World Intellectual Property Organization, , ,
Cas no 93117-08-9 (5-AIQ)

5-AIQ structure
Product name:5-AIQ
5-AIQ Chemical and Physical Properties
Names and Identifiers
-
- 5-aminoisoquinolin-1(2H)-one
- 1(2H)-Isoquinolinone,5-amino-
- 5-amino-1(2H)-Isoquinolinone
- 5-Amino-2H-isoquinoin-1-one
- 5-Amino-2h-isoquinolin-1-one
- 5-AMINOISOQUINOLIN-1-OL
- 5-amino-1,2-dihydroisoquinolin-1-one
- 5-AIQ
- 5-aminoisoquinolinone
- 4pnq
- 32X
- 5-Amino-1-isoquinolinol
- 5-Amino-1-hydroxyisoquinoline
- BDBM27503
- 5-amino-isoquinolin-1(2h)-one
- 5-amino isoquinolin-1(2h)-one
- SVASVGVAQIVSEZ-UHFFFAOYSA-N
- EBD50736
- CL1034
- HSCI1_000395
- 5-Amino-1(2H)-isoquinolinone (ACI)
- Isocarbostyril, 5-amino- (7CI)
- SCHEMBL215327
- CHEMBL446240
- 8V3G4R3QNX
- HY-W006566
- DTXSID90274354
- MFCD11226760
- PB32405
- 1(2H)-ISOQUINOLINONE, 5-AMINO-
- Q27181199
- GS-6691
- SY033479
- NCGC00165729-01
- BRD-K25408656-003-01-2
- PD120846
- EN300-247183
- 5-Azanyl-2H-isoquinolin-1-one
- Z2236664363
- AKOS006334830
- DB-079484
- MFCD06198896
- CS-W006566
- J-516735
- 93117-08-9
- CHEBI:103965
- BL006316
- AC-20662
- AKOS015855680
- 5-Amino-1(2H)-isoquinolinone; 5-Amino-isocarbostyril;
-
- MDL: MFCD06198896
- Inchi: 1S/C9H8N2O/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,10H2,(H,11,12)
- InChI Key: SVASVGVAQIVSEZ-UHFFFAOYSA-N
- SMILES: O=C1C2C(=C(C=CC=2)N)C=CN1
Computed Properties
- Exact Mass: 160.06400
- Monoisotopic Mass: 160.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 55.1
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.287
- Boiling Point: 477.3±45.0℃ at 760 mmHg
- Flash Point: 242.4°C
- Refractive Index: 1.656
- PSA: 58.88000
- LogP: 1.69150
5-AIQ Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P301+P312+P330
- Storage Condition:Room temperature
5-AIQ Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
5-AIQ Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB468057-1 g |
5-Aminoisoquinolin-1-ol, min. 95%; . |
93117-08-9 | 1g |
€493.70 | 2023-07-18 | ||
ChemScence | CS-W006566-250mg |
5-AIQ |
93117-08-9 | 99.44% | 250mg |
$111.0 | 2022-04-26 | |
MedChemExpress | HY-W006566-50mg |
5-AIQ |
93117-08-9 | 99.75% | 50mg |
¥940 | 2024-08-19 | |
Enamine | EN300-247183-5.0g |
5-amino-1,2-dihydroisoquinolin-1-one |
93117-08-9 | 95% | 5.0g |
$731.0 | 2023-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NY359-200mg |
5-AIQ |
93117-08-9 | 97% | 200mg |
525.0CNY | 2021-08-04 | |
MedChemExpress | HY-W006566-5g |
5-AIQ |
93117-08-9 | 5g |
¥11250 | 2023-08-31 | ||
Ambeed | A149710-250mg |
5-Aminoisoquinolin-1(2H)-one |
93117-08-9 | 97% | 250mg |
$38.0 | 2025-02-28 | |
Ambeed | A149710-5g |
5-Aminoisoquinolin-1(2H)-one |
93117-08-9 | 97% | 5g |
$360.0 | 2025-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T50044-5 mg |
5-amino-1,2-dihydroisoquinolin-1-one |
93117-08-9 | 5mg |
¥1142.00 | 2022-03-01 | ||
Chemenu | CM102417-1g |
5-aminoisoquinolin-1-ol |
93117-08-9 | 97% | 1g |
$284 | 2021-08-06 |
5-AIQ Production Method
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: 1,4-Dioxane ; 4 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
Reference
- Aryl nitroso compounds as specific inactivators of retroviral (asymmetric) zinc fingers and as anti-tumor agents, United States, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt
Reference
- Discovery of Benzopyridone-Based Transient Receptor Potential Vanilloid 1 Agonists and Antagonists and the Structural Elucidation of Their Activity ShiftJournal of Medicinal Chemistry, 2021, 64(1), 370-384,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dimethylformamide ; overnight, 50 °C
Reference
- Preparation of N-heterocyclyl- and N-aryl-5,5-diphenylpentadienamide derivatives as antagonists of transient receptor potential Vanilloid (TRPV1), World Intellectual Property Organization, , ,
Synthetic Circuit 5
Reaction Conditions
Reference
- Preparation of 1-(hetero)arylamino-1,2,3,4-tetrahydronaphthalenes as antiinflammatories., World Intellectual Property Organization, , ,
Synthetic Circuit 6
Reaction Conditions
Reference
- Preparation of substituted dihydroisoquinolinones and related compounds as radiation therapy potentiators and chemotherapeutic agents, European Patent Organization, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dimethylformamide ; overnight, 50 °C
Reference
- Pentadienamide derivatives as vanilloid receptor inhibitors and their preparation and use in the treatment of diseases, United States, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Zinc , Ammonium chloride Solvents: Ethanol , Tetrahydrofuran , Water ; rt → 35 °C; 2 h, 30 - 35 °C
Reference
- Preparation of tetrahydronaphthalene derivatives as anti-inflammatory agents, United States, , ,
Synthetic Circuit 9
Reaction Conditions
1.1 -
1.2 Reagents: Potassium hydride Catalysts: Palladium Solvents: Methanol
1.2 Reagents: Potassium hydride Catalysts: Palladium Solvents: Methanol
Reference
- Synergistic antiviral and antitumor compositions of poly(ADP ribose)transferase (pADPRT) CCHC-oxidizing ligands and noncovalent pADPRT-inhibitory ligands, United States, , ,
Synthetic Circuit 10
Reaction Conditions
Reference
- Preparation of 4-methyl-4-penten-1-amines and related compounds as antiphlogistics, World Intellectual Property Organization, , ,
Synthetic Circuit 11
Reaction Conditions
Reference
- Effects of 5-aminoisoquinolinone, a water-soluble, potent inhibitor of the activity of poly (ADP-ribose) polymerase on the organ injury and dysfunction caused by hemorrhagic shockBritish Journal of Pharmacology, 2000, 130(4), 843-850,
Synthetic Circuit 12
Reaction Conditions
Reference
- Adenosine diphosphoribose polymerase binding nitroso aromatic compounds useful as retroviral inactivating agents, anti-retroviral agents and anti-tumor agents, United States, , ,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Zinc , Ammonium chloride Solvents: Ethanol , Tetrahydrofuran , Water ; rt → 35 °C; 2 h, 35 °C
Reference
- Preparation of quinoline and related compounds for use as anti-inflammatory agents, World Intellectual Property Organization, , ,
5-AIQ Raw materials
5-AIQ Preparation Products
5-AIQ Related Literature
-
1. N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systemsSandra Ferrer,Declan P. Naughton,Ifat Parveen,Michael D. Threadgill O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Sandra Ferrer Declan P. Naughton Ifat Parveen Michael D. Threadgill J. Chem. Soc. Perkin Trans. 1 2002 335
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:93117-08-9)5-AIQ

Purity:99%
Quantity:5g
Price ($):370.0